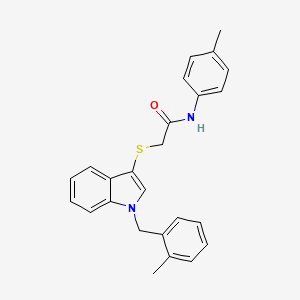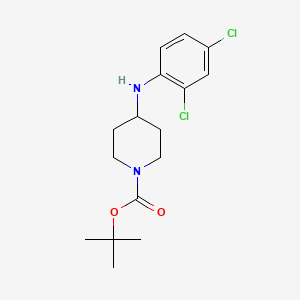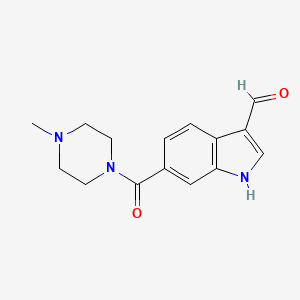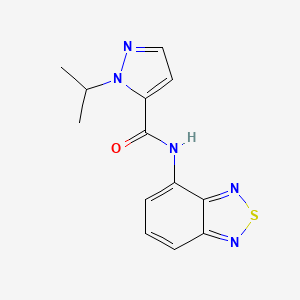
N-(2,1,3-benzothiadiazol-4-yl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-4-yl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5OS and its molecular weight is 287.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transistors organiques à effet de champ (OFET)
Le composé est utilisé comme semi-conducteur organique de type n pour une utilisation dans les transistors organiques à effet de champ (OFET). Il peut être traité par dépôt en couche mince par rotation à partir d’une solution ou par dépôt sous vide, s’organisant en structures microcristallines fortement orientées à des températures de recuit modérées .
Photovoltaïque
Le composé a été largement étudié pour une utilisation dans le photovoltaïque. Il fait partie du motif benzo[c][1,2,5]thiadiazole (BTZ), qui est un groupe fortement accepteur d’électrons principalement utilisé dans les applications photovoltaïques .
Capteurs fluorescents
Le composé est également utilisé comme capteur fluorescent. Le groupe BTZ, qui comprend ce composé, est utilisé comme capteurs fluorescents ou sondes de bio-imagerie pour les gouttelettes lipidiques, les mitochondries et les membranes plasmiques .
Photocatalyseurs
Le composé a été étudié pour des applications photocatalytiques, bien que cela ait été principalement limité aux systèmes hétérogènes impliquant des réseaux métallo-organiques (MOF) contenant du BTZ, des réseaux organiques covalents (COF) et des polymères poreux conjugués (CPP) .
Semi-conducteurs oligomères donneur-accepteur
Le composé est intéressant pour les applications dans les semi-conducteurs oligomères donneur-accepteur .
Fluorophores push-pull
Le composé est utilisé dans les fluorophores push-pull pour la fluorescence de mise en marche .
Cellules solaires sensibilisées à la lumière (DSSC)
Le composé est utilisé dans les colorants organiques avec une configuration donneur-accepteur-donneur (D-A-A) pour les cellules solaires sensibilisées à la lumière (DSSC) .
Diodes électroluminescentes organiques (OLED)
Le composé est utilisé comme émetteur pour des diodes électroluminescentes organiques (OLED) à haute performance rouge profond/proche infrarouge .
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8(2)18-11(6-7-14-18)13(19)15-9-4-3-5-10-12(9)17-20-16-10/h3-8H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVUEDEOFJHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
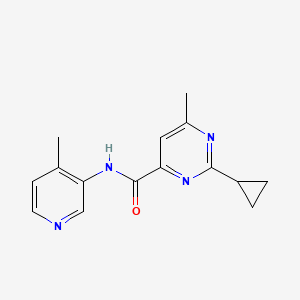
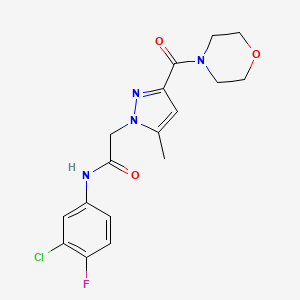
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
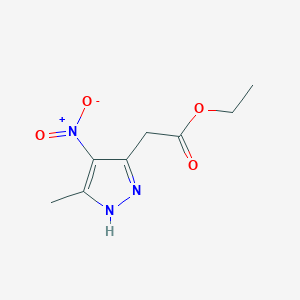
![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)
![[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2518887.png)
